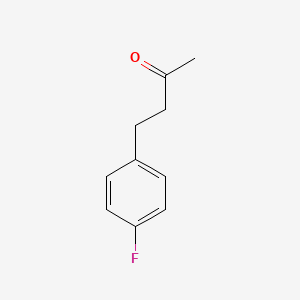

4-(4-Fluorophenyl)butan-2-one

Descripción general

Descripción

“4-(4-Fluorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11FO . It has a molecular weight of 166.19 . It is a liquid that should be stored at room temperature .

Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)butan-2-one” is represented by the formula C10H11FO . The InChI code for this compound is 1S/C10H11FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 .Physical And Chemical Properties Analysis

“4-(4-Fluorophenyl)butan-2-one” is a colorless to yellow liquid or semi-solid or solid . It should be stored in a dry, room temperature environment .Aplicaciones Científicas De Investigación

Anticancer Activity

- Sigma-2 Ligands with Anticancer Activity : A study by Asong et al. (2019) revealed that analogs of SYA013, including 4-(4-fluorophenyl)butan-2-one derivatives, bind preferentially at the sigma-2 receptor and exhibit inhibitory effects on several cancer cell lines, including MDA-MB-231, MDA-MB-486, A549, PC-3, MIA PaCa-2, and Panc-1 cells. Notably, these compounds demonstrate selective toxicity toward cancer cells compared to normal cells (Asong et al., 2019).

Medical Cosmetology

- Suppression of Melanin Synthesis : Research by Wu et al. (2015) found that 4-(phenylsulfanyl)butan-2-one, a similar compound, inhibits melanin production and tyrosinase activity more effectively than other agents like arbutin. This compound reduces protein expressions related to melanin synthesis and demonstrates significant anti-melanogenic properties, making it relevant in medical cosmetology (Wu et al., 2015).

Neuroprotection

- Optic Nerve Crush Model in Rats : Chien et al. (2016) investigated the effects of 4-(phenylsulfanyl)butan-2-one on optic nerves and retinal ganglion cells in a rat model. The compound was found to protect retinal ganglion cells and preserve visual function after optic nerve crush injury, suggesting potential neuroprotective applications (Chien et al., 2016).

Chemical Synthesis and Catalysis

- Catalyzed Heck Reaction : A study by Boffi et al. (2011) described the use of palladium nanoparticles in the Heck reaction of aryl iodides with allylic alcohols under aerobic conditions in water. This process facilitates the synthesis of 4-(4-methoxyphenyl)butan-2-one, an important fine chemical (Boffi et al., 2011).

Miscellaneous Applications

- Flavor and Sensory Properties : A study by Schlosser and Michel (1996) discussed the taste of fluoro-substituted derivatives, including those structurally similar to 4-(4-fluorophenyl)butan-2-one. These compounds were found to have a taste almost indistinguishable from their non-fluorinated counterparts, impacting the flavor profile in food and sensory applications (Schlosser & Michel, 1996).

Safety And Hazards

The safety information for “4-(4-Fluorophenyl)butan-2-one” indicates that it is considered hazardous . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDALXIHTFDUFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)butan-2-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)

![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)

![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)

![8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione](/img/structure/B2833190.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)